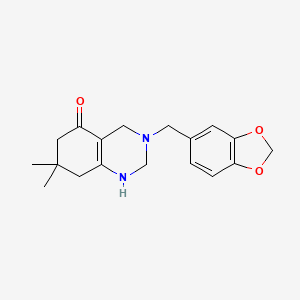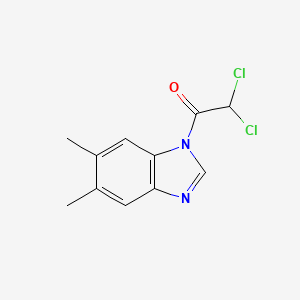![molecular formula C16H21NO4S B5724926 3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid, also known as AMPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. AMPA is a non-competitive antagonist of the glutamate receptor, which plays a critical role in the regulation of synaptic plasticity and neuronal excitability.
Aplicaciones Científicas De Investigación
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may be a promising drug candidate for future clinical trials. Additionally, this compound has been used as a tool compound in neuroscience research to study the role of glutamate receptors in synaptic plasticity and neuronal excitability.
Mecanismo De Acción
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid acts as a non-competitive antagonist of the glutamate receptor by binding to a specific site on the receptor and blocking the binding of glutamate. This leads to a decrease in the excitatory neurotransmission mediated by the glutamate receptor, which can have both therapeutic and adverse effects depending on the context.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons. Additionally, this compound has been shown to decrease the levels of oxidative stress markers in the brain, suggesting that it may have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid has several advantages as a tool compound for neuroscience research. It is a highly specific antagonist of the glutamate receptor, allowing for precise modulation of glutamate signaling. Additionally, this compound has a long half-life, allowing for sustained effects on neuronal excitability. However, this compound also has limitations as a tool compound, including its potential for off-target effects and its non-specific effects on other glutamate receptor subtypes.
Direcciones Futuras
There are several future directions for research on 3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid. One area of interest is the development of more selective this compound receptor antagonists that can modulate glutamate signaling with greater specificity. Additionally, the potential therapeutic applications of this compound in neurological disorders warrant further investigation, particularly in clinical trials. Finally, the role of this compound in synaptic plasticity and neuronal excitability continues to be an active area of research, with new insights into its mechanism of action and physiological effects emerging.
Métodos De Síntesis
The synthesis of 3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid involves the reaction of 4-methylphenylacetic acid with 1-azepanesulfonyl chloride in the presence of a base. The resulting product is then subjected to an acid-catalyzed dehydration to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a useful compound for scientific research.
Propiedades
IUPAC Name |
(E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-13-6-7-14(8-9-16(18)19)12-15(13)22(20,21)17-10-4-2-3-5-11-17/h6-9,12H,2-5,10-11H2,1H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKRUYFECKPSNI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)
![3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5724859.png)




![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)


![N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)


